molecular formula C11H18N2OS B136286 (2Z)-3-amino-5-methyl-1-morpholin-4-ylhexa-2,4-diene-1-thione CAS No. 140868-77-5

(2Z)-3-amino-5-methyl-1-morpholin-4-ylhexa-2,4-diene-1-thione

Katalognummer: B136286
CAS-Nummer: 140868-77-5
Molekulargewicht: 226.34 g/mol
InChI-Schlüssel: DOPCPOHNOOWVLC-NTMALXAHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Morpholine, 4-(3-amino-5-methyl-1-thioxo-2,4-hexadienyl)- (9CI) is a chemical compound with the molecular formula C11H18N2OS It is known for its unique structure, which includes a morpholine ring substituted with a 3-amino-5-methyl-1-thioxo-2,4-hexadienyl group

Eigenschaften

CAS-Nummer

140868-77-5

Molekularformel

C11H18N2OS

Molekulargewicht

226.34 g/mol

IUPAC-Name

(2Z)-3-amino-5-methyl-1-morpholin-4-ylhexa-2,4-diene-1-thione

InChI

InChI=1S/C11H18N2OS/c1-9(2)7-10(12)8-11(15)13-3-5-14-6-4-13/h7-8H,3-6,12H2,1-2H3/b10-8-

InChI-Schlüssel

DOPCPOHNOOWVLC-NTMALXAHSA-N

SMILES

CC(=CC(=CC(=S)N1CCOCC1)N)C

Isomerische SMILES

CC(=C/C(=C/C(=S)N1CCOCC1)/N)C

Kanonische SMILES

CC(=CC(=CC(=S)N1CCOCC1)N)C

Synonyme

Morpholine, 4-(3-amino-5-methyl-1-thioxo-2,4-hexadienyl)- (9CI)

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Morpholine, 4-(3-amino-5-methyl-1-thioxo-2,4-hexadienyl)- typically involves the reaction of morpholine with appropriate precursors under controlled conditions. One common method includes the reaction of morpholine with 3-amino-5-methyl-1-thioxo-2,4-hexadienyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Morpholine, 4-(3-amino-5-methyl-1-thioxo-2,4-hexadienyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles like halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually in anhydrous solvents like tetrahydrofuran or ethanol.

    Substitution: Halides, alkoxides; in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amine derivatives

    Substitution: Halogenated or alkoxylated morpholine derivatives

Wissenschaftliche Forschungsanwendungen

Morpholine, 4-(3-amino-5-methyl-1-thioxo-2,4-hexadienyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of Morpholine, 4-(3-amino-5-methyl-1-thioxo-2,4-hexadienyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Amino-5-methyl-2,4-hexadienthiomorpholid
  • 4-(4-Chloro-1,2,5-thiadiazol-3-yl)morpholine

Uniqueness

Morpholine, 4-(3-amino-5-methyl-1-thioxo-2,4-hexadienyl)- stands out due to its unique combination of a morpholine ring and a thioxo-hexadienyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit enhanced bioactivity and stability, making it a preferred choice in certain research and industrial contexts.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.